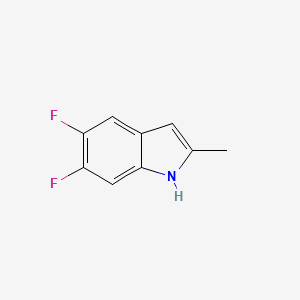

5,6-difluoro-2-methyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6-Difluoro-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their biological activity and are found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-difluoro-2-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include a 5,6-difluorophenylhydrazine and a suitable methyl ketone.

Another method involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which provides indoles via a formal reductive C(sp2)–H amination reaction .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Fischer indole synthesis or other efficient cyclization methods. The choice of method would depend on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-2-methyl-1H-indole can undergo various chemical reactions, including:

Electrophilic substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions can occur at the available positions on the ring.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents onto the indole ring.

Common Reagents and Conditions

Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon or other reducing agents can be employed.

Coupling reactions: Palladium catalysts, along with boronic acids or halides, are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce halogens, nitro groups, or sulfonic acid groups onto the indole ring, while coupling reactions can introduce various aryl or alkyl groups.

Scientific Research Applications

5,6-Difluoro-2-methyl-1H-indole has several scientific research applications, including:

Medicinal chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential anticancer, antiviral, and antimicrobial activities.

Biological studies: It can be used to study the biological activity of indole derivatives and their interactions with biological targets.

Material science: The compound can be used in the development of organic materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5,6-difluoro-2-methyl-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

5,6-Difluoro-1H-indole-2-carboxylic acid: Another fluorinated indole derivative with potential biological activity.

5-Fluoro-2-methyl-1H-indole: A similar compound with a single fluorine atom at the 5 position.

6-Fluoro-2-methyl-1H-indole: A similar compound with a single fluorine atom at the 6 position.

Uniqueness

5,6-Difluoro-2-methyl-1H-indole is unique due to the presence of two fluorine atoms at the 5 and 6 positions, which can significantly alter its chemical and biological properties compared to other indole derivatives.

Biological Activity

5,6-Difluoro-2-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of this compound

Chemical Properties:

- CAS No.: 303042-73-1

- Molecular Formula: C9H7F2N

- Molecular Weight: 167.15 g/mol

- IUPAC Name: this compound

The compound's unique structure, characterized by two fluorine atoms at the 5 and 6 positions, significantly influences its chemical reactivity and biological interactions compared to other indole derivatives.

Antimicrobial Properties

Research indicates that indole derivatives exhibit considerable antimicrobial activity. In particular, studies have highlighted the potential of indole-based compounds against various pathogens, including Mycobacterium tuberculosis (M. tb). For instance, derivatives of indole have been shown to possess selective antitubercular properties with minimal cytotoxicity to mammalian cells. The compound's structure allows it to interact effectively with bacterial targets, enhancing its efficacy against resistant strains .

| Compound | MIC (μM) | Cytotoxicity (IC50 μM) |

|---|---|---|

| This compound | TBD | TBD |

| Indoleamide derivative (NITD-304) | 0.012 | >200 |

| Indolecarboxamide (3) | 0.68 | ≥227 |

Anticancer Activity

In vitro studies have demonstrated that various indole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds based on the indole scaffold have shown promising results in inhibiting the growth of atypical teratoid/rhabdoid tumor (AT/RT) cells with IC50 values as low as 0.89 μM . The mechanism often involves the induction of apoptosis through interaction with specific cellular pathways.

The biological activity of this compound is primarily attributed to its ability to:

- Interact with Enzymes: The compound may inhibit key enzymes involved in cellular metabolism or replication in pathogens.

- Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

The specific interactions depend on the structural features conferred by the fluorine substituents and the methyl group at position 2, which may enhance lipophilicity and receptor binding affinity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives:

- Indole Derivatives Against M. tb:

- Anticancer Activity:

Properties

CAS No. |

303042-73-1 |

|---|---|

Molecular Formula |

C9H7F2N |

Molecular Weight |

167.15 g/mol |

IUPAC Name |

5,6-difluoro-2-methyl-1H-indole |

InChI |

InChI=1S/C9H7F2N/c1-5-2-6-3-7(10)8(11)4-9(6)12-5/h2-4,12H,1H3 |

InChI Key |

MJFPTLSTSBWDAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=C(C=C2N1)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.